molecular formula C18H15ClN2O2 B5585013 5-(2-chlorophenyl)-N-[2-(4-pyridinyl)ethyl]-2-furamide

5-(2-chlorophenyl)-N-[2-(4-pyridinyl)ethyl]-2-furamide

Cat. No. B5585013
M. Wt: 326.8 g/mol
InChI Key: AOHQGARBNICNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2-chlorophenyl)-N-[2-(4-pyridinyl)ethyl]-2-furamide represents a structurally complex molecule, comprising various functional groups and moieties including chlorophenyl, pyridinyl, and furamide. Such compounds are of interest in the fields of organic and medicinal chemistry due to their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of structurally related compounds typically involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, a compound with some similarity in structural features, was achieved through a sequence of reactions that included cyclization, acylation, and substitution reactions (Hu Yang, 2009).

Molecular Structure Analysis

The molecular structure of compounds containing furan rings and substituted phenyl groups can be elucidated using techniques such as X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule and the molecular conformations adopted in the solid state. For instance, analysis of similar compounds has shown how furan and phenyl rings orient themselves and the type of molecular interactions present, such as hydrogen bonding and π-π interactions (D. Achutha et al., 2017).

Chemical Reactions and Properties

Compounds with the furamide moiety can undergo a variety of chemical reactions, including nucleophilic substitution, due to the presence of the halogen atom, and reactions at the furan ring. The presence of a pyridinyl group may also influence the chemical reactivity, offering sites for coordination or further substitution reactions. Studies on similar furan derivatives have explored reactions under acidic conditions, leading to ring opening and the formation of new heterocyclic systems (T. Stroganova et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility in different solvents, and crystal form, can significantly influence their applicability in various fields. For instance, the study of polymorphs of related compounds reveals how different crystalline forms can exhibit different physical and thermal properties, affecting their stability and reactivity (T. Yanagi et al., 2000).

properties

IUPAC Name

5-(2-chlorophenyl)-N-(2-pyridin-4-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-15-4-2-1-3-14(15)16-5-6-17(23-16)18(22)21-12-9-13-7-10-20-11-8-13/h1-8,10-11H,9,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHQGARBNICNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.